![molecular formula C16H17ClN4O5 B14201249 N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine CAS No. 922713-76-6](/img/structure/B14201249.png)
N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine is a synthetic compound characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a 2’-deoxycytidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine typically involves the reaction of 2’-deoxycytidine with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is achieved through large-scale chromatography or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxyuridine.
Reduction: Formation of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine derivatives with reduced functional groups.
Substitution: Formation of substituted N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating DNA interactions.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine can be compared with other similar compounds such as:
N-[(4-Chlorophenyl)carbamoyl]butanoic acid: Similar in structure but with a butanoic acid moiety instead of a deoxycytidine.
N-[(4-Chlorophenyl)carbamoyl]glycine: Contains a glycine moiety instead of a deoxycytidine.
Diflubenzuron: A benzoylurea insecticide with a similar carbamoyl group but different overall structure and application.
The uniqueness of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine lies in its specific structure, which combines the properties of a chlorophenyl group and a deoxycytidine, providing distinct chemical and biological activities.
Propiedades
Número CAS |
922713-76-6 |
|---|---|
Fórmula molecular |
C16H17ClN4O5 |
Peso molecular |
380.78 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]urea |
InChI |
InChI=1S/C16H17ClN4O5/c17-9-1-3-10(4-2-9)18-15(24)19-13-5-6-21(16(25)20-13)14-7-11(23)12(8-22)26-14/h1-6,11-12,14,22-23H,7-8H2,(H2,18,19,20,24,25)/t11-,12+,14+/m0/s1 |
Clave InChI |
RQDBTIVRPVYYSR-OUCADQQQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=C(C=C3)Cl)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=C(C=C3)Cl)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



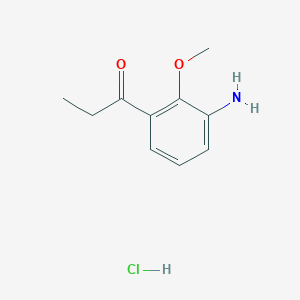

![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
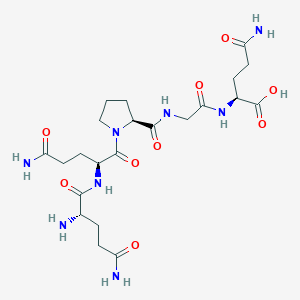
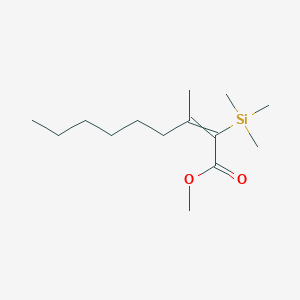
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
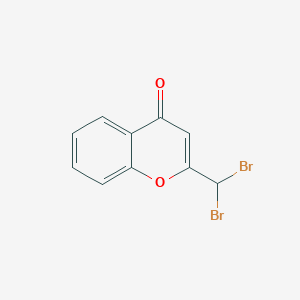
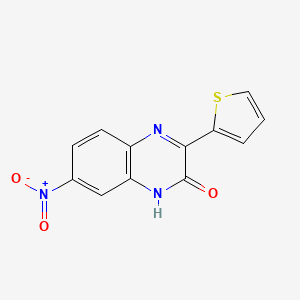
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
